molecular formula C40H38ClNO5 B195436 氯哌斯汀苯甲酸酯 CAS No. 85187-37-7

氯哌斯汀苯甲酸酯

货号: B195436
CAS 编号: 85187-37-7
分子量: 648.2 g/mol
InChI 键: PXZFKAKWSHBDCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯哌斯汀芬迪佐酸是一种主要用作镇咳药和抗组胺药的化合物。它在包括日本、香港和一些欧洲国家在内的多个国家作为止咳药销售。 该化合物于 1972 年首次在日本推出,1981 年在意大利推出 。氯哌斯汀芬迪佐酸以治疗与呼吸道疾病相关的咳嗽的疗效而闻名。

科学研究应用

氯哌斯汀芬迪佐酸有广泛的科学研究应用:

    化学: 它用于研究有机合成和反应机理。

    生物学: 它用于研究镇咳药和抗组胺药对生物系统的影响。

    医学: 它在临床实践中被广泛用作止咳药和抗组胺药。

    工业: 它用于制药行业生产止咳药和抗组胺药。

5. 作用机理

氯哌斯汀芬迪佐酸的确切作用机理尚未完全了解,但已确定几种生物活性:

作用机制

Target of Action

Cloperastine fendizoate primarily targets the σ1 receptor and GIRK channels . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . GIRK channels, also known as inward-rectifier potassium ion channels, play a crucial role in maintaining the resting potential and regulating the duration of action potentials .

Mode of Action

Cloperastine fendizoate acts as a likely agonist of the σ1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, cloperastine fendizoate binding to the σ1 receptor can modulate the neuron’s response to neurotransmitters .

Additionally, cloperastine fendizoate is a potent blocker of GIRK channels . By blocking these channels, it inhibits the flow of potassium ions out of the cell, which can affect the cell’s electrical activity .

Biochemical Pathways

Its antitussive (cough-suppressing) effect likely involves the modulation of neuronal activity in the cough center of the brain via its action on the σ1 receptor and girk channels .

Pharmacokinetics

A study on the bioequivalence of cloperastine in healthy subjects under fasting and postprandial conditions showed that food has no significant effect on the absorption of cloperastine .

Result of Action

The primary result of cloperastine fendizoate’s action is its antitussive effect . By acting on the σ1 receptor and GIRK channels, it can suppress coughing, which is a common symptom of respiratory diseases .

Action Environment

This suggests that the drug’s action, efficacy, and stability are relatively consistent across different environmental conditions .

准备方法

氯哌斯汀芬迪佐酸的合成涉及几个步骤:

    亲核取代反应: 4-氯苯甲醇在苯有机溶剂中与 2-氯乙醇反应,形成中间产物。

    与哌啶反应: 然后将中间产物与哌啶反应,得到外消旋氯哌斯汀。

    外消旋氯哌斯汀的拆分: 使用拆分剂在脂肪醇溶剂中拆分外消旋氯哌斯汀,得到左旋氯哌斯汀。

    盐的形成: 最后,左旋氯哌斯汀与芬迪佐酸反应,形成氯哌斯汀芬迪佐酸

化学反应分析

氯哌斯汀芬迪佐酸经历各种化学反应,包括:

    氧化: 该反应涉及氧的添加或氢的去除。常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 该反应涉及氢的添加或氧的去除。常见的还原剂包括氢化铝锂和硼氢化钠。

    取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。常见的试剂包括卤素和烷基化剂。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

相似化合物的比较

氯哌斯汀芬迪佐酸可以与其他镇咳药和抗组胺药进行比较:

氯哌斯汀芬迪佐酸在其止咳和抗组胺特性方面的结合是独一无二的,使其成为治疗与呼吸道疾病相关的咳嗽的多功能化合物。

属性

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005645
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85187-37-7
Record name Cloperastine fendizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine fendizoate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine fendizoate
Reactant of Route 2
Reactant of Route 2
Cloperastine fendizoate
Reactant of Route 3
Cloperastine fendizoate
Reactant of Route 4
Cloperastine fendizoate
Reactant of Route 5
Cloperastine fendizoate
Reactant of Route 6
Cloperastine fendizoate
Customer
Q & A

Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?

A: While Cloperastine Fendizoate has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.

Q2: How can the enantiomers of Cloperastine Fendizoate be separated and quantified?

A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of Cloperastine Fendizoate [].

Q3: Are there any known impurities in Cloperastine Fendizoate synthesis, and how are they monitored?

A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in Cloperastine Fendizoate []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.

Q4: What analytical challenges are encountered when quantifying Cloperastine Fendizoate in pharmaceutical formulations?

A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify Cloperastine Fendizoate alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。